N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide
Brand Name: Vulcanchem
CAS No.: 2309216-67-7
VCID: VC5012236
InChI: InChI=1S/C12H20F2N2O2/c1-12(2,3)15-9(17)4-5-10(18)16-6-8(7-16)11(13)14/h8,11H,4-7H2,1-3H3,(H,15,17)
SMILES: CC(C)(C)NC(=O)CCC(=O)N1CC(C1)C(F)F
Molecular Formula: C12H20F2N2O2
Molecular Weight: 262.301

N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide

CAS No.: 2309216-67-7

Cat. No.: VC5012236

Molecular Formula: C12H20F2N2O2

Molecular Weight: 262.301

* For research use only. Not for human or veterinary use.

N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide - 2309216-67-7

Specification

CAS No. 2309216-67-7
Molecular Formula C12H20F2N2O2
Molecular Weight 262.301
IUPAC Name N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide
Standard InChI InChI=1S/C12H20F2N2O2/c1-12(2,3)15-9(17)4-5-10(18)16-6-8(7-16)11(13)14/h8,11H,4-7H2,1-3H3,(H,15,17)
Standard InChI Key FRCOZRWNHNANRJ-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)CCC(=O)N1CC(C1)C(F)F

Introduction

Chemical Identity and Structural Analysis

The molecular formula of N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide is C₁₄H₂₂F₂N₂O₂, with a molecular weight of 300.34 g/mol. The compound features:

  • A tert-butyl group (C(CH₃)₃) attached to the amide nitrogen, enhancing steric bulk and metabolic stability .

  • A 4-oxobutanamide chain, which may participate in hydrogen bonding and influence solubility .

  • A 3-(difluoromethyl)azetidine ring, a four-membered nitrogen heterocycle with a difluoromethyl substituent that modulates electronic properties and lipophilicity .

Table 1: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis for Prediction
Melting Point80–85 °CAnalogous azetidine derivatives
Boiling Point320–325 °CMolecular weight trends
Density1.21–1.25 g/cm³Fluorinated compounds
SolubilitySparingly soluble in water; soluble in dichloromethane, DMSOAzetidine-carbamates
logP (Partition Coefficient)1.8–2.2Fluorine substitution

Synthetic Pathways and Reaction Mechanisms

The synthesis of N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide likely involves multi-step protocols derived from methods for related azetidine-carbamates and fluorinated intermediates.

Key Synthetic Steps

  • Azetidine Ring Formation:
    Cyclization of 3-(difluoromethyl)azetidine precursors via intramolecular nucleophilic substitution, as seen in the synthesis of 1-[3-(difluoromethyl)azetidin-1-yl]ethan-1-one .

  • Boc Protection:
    Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions, a standard method for amine protection .

  • Amide Coupling:
    Reaction of 4-oxobutanoyl chloride with the Boc-protected azetidine intermediate in the presence of a base like triethylamine .

Challenges in Synthesis

  • Steric Hindrance: The tert-butyl group may slow reaction rates during amide bond formation .

  • Moisture Sensitivity: The Boc-protected intermediate requires anhydrous conditions to prevent decomposition .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

  • Thermal Stability: Decomposition above 200 °C, consistent with tert-butyl carbamates .

  • Hydrolytic Sensitivity: Susceptible to acidic or basic conditions, leading to cleavage of the Boc group .

Spectroscopic Data (Predicted)

  • IR Spectroscopy:

    • Strong absorption at ~1680 cm⁻¹ (amide C=O stretch) .

    • Peaks at 1100–1200 cm⁻¹ (C-F stretching) .

  • NMR Spectroscopy:

    • ¹H NMR: δ 1.4 ppm (tert-butyl, 9H), δ 3.5–4.0 ppm (azetidine protons) .

    • ¹³C NMR: δ 28 ppm (tert-butyl CH₃), δ 155 ppm (carbamate carbonyl) .

Pharmacological and Industrial Applications

While direct studies on this compound are absent, structurally related molecules suggest potential applications:

Application AreaMechanism/UseReference Compounds
Anticancer AgentsPI3K inhibitionAzetidine-carboxylates
Antiviral TherapeuticsHCV protease inhibitionBoc-protected azetidinones
Anti-inflammatory DrugsJAK3 inhibition1-Boc-3-azetidinone derivatives
Antibacterial AgentsAminoglycoside analog synthesisFluorinated azetidines

Drug Likeness and ADMET Profiles

  • Absorption: Moderate permeability due to the tert-butyl group .

  • Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes .

  • Toxicity: Potential skin and eye irritation, as observed in tert-butyl azetidine derivatives .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to reduce purification steps.

  • Biological Screening: Evaluating kinase inhibition (e.g., JAK, PI3K) and antibacterial activity.

  • Formulation Studies: Enhancing aqueous solubility via prodrug strategies or co-crystallization.

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